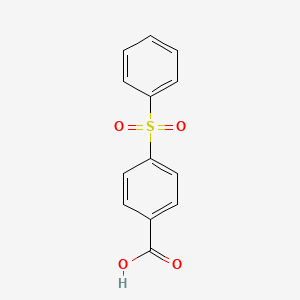

4-Benzenesulfonylbenzoic acid

Descripción

Historical Context and Initial Investigations of Benzenesulfonylbenzoic Acid Derivatives

The study of benzenesulfonylbenzoic acid derivatives is rooted in classical organic synthesis methodologies. Early investigations often involved the modification of simpler starting materials. For instance, synthetic routes have been described starting from halogenated precursors like 4-bromo- and 4-chloro-benzenesulfonyl benzoic acids. researchgate.net These precursors are converted into their more reactive acid chloride forms by treatment with reagents such as thionyl chloride. researchgate.net

A notable historical method relevant to the derivatization of such acids is the Steiger procedure, which was used to prepare corresponding hippuric acids by reacting the acid chlorides with glycine. researchgate.net These hippuric acids could then be dehydrated to form azlactones (oxazolones), which are versatile intermediates themselves. researchgate.net Such multi-step syntheses highlight the compound's role as a foundational structure for building more elaborate molecules, a practice that continues in modern research. researchgate.netjmchemsci.com

Significance of 4-Benzenesulfonylbenzoic acid as a Building Block and Active Scaffold

In the lexicon of chemistry, a "building block" is a molecule with reactive functional groups that can be used for the modular assembly of more complex structures. wikipedia.org this compound is an exemplary chemical building block because its carboxylic acid and sulfonyl-linked aromatic rings can participate in a wide array of chemical reactions. wikipedia.orgamerigoscientific.com This allows for its incorporation into larger molecules, including polymers and pharmacologically active compounds. chemicalbook.comevitachem.com

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. sigmaaldrich.comnih.gov this compound functions as an active scaffold because the diaryl sulfone core is found in numerous biologically active molecules. nih.gov By modifying the peripheral parts of the scaffold, chemists can fine-tune the biological properties of the resulting derivatives to enhance their efficacy or specificity for a particular biological target. nih.govnih.gov The benzophenone (B1666685) scaffold, a structurally related diaryl ketone, is similarly recognized as a "ubiquitous structure in medicinal chemistry," underscoring the importance of such diaryl frameworks. nih.gov

Overview of Key Research Domains and Emerging Trajectories concerning this compound

Research involving this compound and its derivatives spans several key scientific domains, from drug discovery to materials science.

Medicinal and Pharmaceutical Chemistry: The diaryl sulfone motif is a privileged structure in medicinal chemistry, and derivatives of this compound have been investigated for a range of therapeutic applications. ontosight.ainih.gov Compounds with similar structures are explored for their potential antibacterial, anti-inflammatory, and anticancer properties. ontosight.ai For example, research has shown that derivatives can be synthesized to create novel oxazoles, a class of heterocyclic compounds with known pharmacological importance. researchgate.net The synthesis of amino acid derivatives and peptide-conjugated structures from related scaffolds is a major trajectory, aiming to create inhibitors for enzymes like Sirt1, which are implicated in various diseases. nih.gov

Table 2: Synthesis of Bioactive Heterocycles from Benzenesulfonylbenzoic Acid Derivatives An interactive table summarizing a synthetic pathway to potential pharmacologically active agents.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Research Focus | Reference |

| 1 | 4-Halo-benzenesulfonylbenzoic acid | Thionyl chloride | 4-Halo-benzenesulfonylbenzoyl chloride | Acid activation | researchgate.net |

| 2 | 4-Halo-benzenesulfonylbenzoyl chloride | Glycine | Hippuric acid derivative | Amino acid conjugation | researchgate.net |

| 3 | Hippuric acid derivative | Acetic anhydride (B1165640) | Azlactone (Oxazolone) | Heterocycle formation | researchgate.net |

| 4 | Azlactone | Aromatic hydrocarbon, AlCl₃ | 2-Aza-1,4-dione | Friedel-Crafts reaction | researchgate.net |

| 5 | 2-Aza-1,4-dione | POCl₃ | 2,5-Diaryl-oxazole | Cyclization to final heterocycle | researchgate.net |

This table illustrates a typical multi-step synthesis where a benzenesulfonylbenzoic acid derivative serves as the initial building block.

Materials Science: The rigid structure and thermal stability imparted by the sulfone group make this compound and its derivatives attractive for the development of high-performance polymers. chemicalbook.com For instance, related dianhydride compounds, such as 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride, are used as monomers in the synthesis of polyimides. chemicalbook.com These polymers are known for their excellent thermal stability and mechanical properties, making them suitable for applications in electronics and aerospace. The synthesis of such monomers can involve the oxidation of related thioether compounds. chemicalbook.com

Catalysis: While specific, large-scale catalytic applications of this compound itself are not widely documented in the provided results, its structural motifs are relevant in the field. For example, a patented method exists for its synthesis via catalytic sulfonation. vulcanchem.com Furthermore, the broader class of sulfonic acids is well-established in acid catalysis. wikipedia.org Emerging research trajectories include the synergistic use of photocatalysis with biocatalysis to achieve novel chemical transformations, such as the stereoselective synthesis of non-canonical amino acids, a field where versatile building blocks are crucial. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(benzenesulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDNBNSQBZKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063815 | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5361-54-6 | |

| Record name | 4-(Phenylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5361-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005361546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5361-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5361-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5361-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Benzenesulfonylbenzoic Acid and Its Analogues

Classical Synthetic Pathways and Methodological Refinements

Traditional approaches to synthesizing 4-Benzenesulfonylbenzoic acid often involve multi-step sequences that have been optimized over time for better yields and purity.

A primary and well-established method for creating the carbon-sulfur bond in diaryl sulfones is through Friedel-Crafts acylation. organic-chemistry.orgsavemyexams.com This electrophilic aromatic substitution reaction typically involves reacting an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.orggoogle.com For the synthesis of a precursor to this compound, this could involve the acylation of benzene (B151609) with 4-toluenesulfonyl chloride. The resulting ketone is then oxidized to form the carboxylic acid.

One of the significant advantages of Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound, which prevents multiple acylations from occurring. lumenlearning.com However, this method traditionally requires a stoichiometric amount of the Lewis acid catalyst because both the reactant and the product form complexes with it. organic-chemistry.org

Refinements to this classical approach have focused on using more environmentally friendly and efficient catalysts. For instance, zinc oxide (ZnO) has been demonstrated as a new catalyst for Friedel-Crafts acylation reactions. organic-chemistry.org Another advancement involves the use of cyanuric chloride and AlCl3 for mild and efficient acylations directly from carboxylic acids. organic-chemistry.org

A common synthetic route to a key intermediate involves the oxidation of 4-(p-tolylsulfonyl)toluene. For example, heating 4-[(4-chlorophenyl)sulfonyl]toluene with chromium trioxide (CrO3) in glacial acetic acid yields the corresponding benzoic acid derivative. mdpi.com This oxidation step is a critical transformation in the synthesis of this compound analogues.

| Reaction Step | Reagents and Conditions | Key Transformation | Typical Yield |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3), arene | Formation of an aryl ketone | Varies |

| Oxidation | CrO3, glacial acetic acid, heat | Conversion of a methyl group to a carboxylic acid | High |

| Acyl Chloride Formation | Thionyl dichloride (SOCl2), reflux | Conversion of carboxylic acid to acyl chloride | 99% mdpi.com |

This table summarizes the key steps in a classical synthetic route to this compound derivatives.

The introduction of the sulfonyl group and the carboxylic acid functionality are pivotal steps in the synthesis of this compound and its analogues. Traditional methods for forming diaryl sulfones, beyond Friedel-Crafts reactions, include the oxidation of sulfides and aromatic sulfonylation. organic-chemistry.org These methods, however, can necessitate harsh conditions or the use of strong oxidants. organic-chemistry.org

A two-stage procedure for forming diaryl sulfones involves reacting an aryl sulfonic acid with an aryl reagent that has an active hydrogen, while azeotropically removing the water byproduct. google.com In a second stage, unreacted sulfonic acid is treated with a sulfone condensing agent and more of the aryl reagent to drive the reaction to completion. google.com

The functionalization of the carboxylic acid group is another critical aspect. For instance, 4-[(4-chlorophenyl)sulfonyl]benzoic acid can be reacted with thionyl dichloride to produce the highly reactive 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride. mdpi.com This acyl chloride can then be used in subsequent reactions, such as N-acylation of amino acids, to create more complex derivatives. mdpi.com The evolution of synthetic methods for sulfonyl-substituted benzoic acids has seen a steady improvement in reaction efficiency and selectivity since the mid-twentieth century.

Novel methods have been developed to create strong organic acids by replacing one or both oxygen atoms of a benzoic acid with a trifluoromethanesulfonamide (B151150) group. beilstein-journals.org These modified benzoic acid derivatives can be further functionalized through cross-coupling and nucleophilic aromatic substitution reactions. beilstein-journals.org

| Functionalization Strategy | Description | Example Reaction |

| Sulfonyl Group Introduction | Reaction of an aryl sulfonic acid with an aryl reagent, with azeotropic removal of water. google.com | Ar-SO3H + Ar'-H → Ar-SO2-Ar' + H2O |

| Carboxylic Acid Activation | Conversion of the carboxylic acid to a more reactive species like an acyl chloride. mdpi.com | R-COOH + SOCl2 → R-COCl + SO2 + HCl |

| N-Acylation | Reaction of an acyl chloride with an amino acid to form an amide bond. mdpi.com | R-COCl + H2N-CHR'-COOH → R-CONH-CHR'-COOH + HCl |

This table outlines key strategies for introducing and functionalizing the core groups of this compound.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has introduced a variety of catalytic systems to overcome the limitations of classical methods, offering milder reaction conditions, higher selectivity, and greater functional group tolerance.

Transition metal catalysis has become an indispensable tool in organic synthesis. Palladium-catalyzed reactions, for instance, are used in the synthesis of diaryl sulfones from arenes through C-H activation. researchgate.net In one such protocol, N-methoxy arenesulfonamide is utilized as a sulfonyl donor. researchgate.net

Another modern approach involves the arylsulfonylation of arynes, which are highly reactive intermediates. organic-chemistry.org Arynes, generated in situ, can react with thiosulfonates in a transition-metal-free process to produce diaryl sulfones in high yields (41–99%). organic-chemistry.orgthieme-connect.com This method is scalable and tolerates a wide range of functional groups. organic-chemistry.org

The Heck-Matsuda reaction offers a pathway to unsymmetrical diarylbutadiene sulfones, which can then undergo further transformations. nih.gov This highlights the utility of palladium-catalyzed reactions in creating complex sulfone-containing molecules that were previously inaccessible. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in synthesis. While direct organocatalytic synthesis of this compound is not prominent, organocatalytic methods are employed in the synthesis of its derivatives.

For instance, the functionalization of benzoic acids can be achieved through directed C-H activation using an iridium catalyst, allowing for the introduction of various functional groups. nih.gov While this example uses a transition metal, the principles of directed functionalization are relevant.

Furthermore, sulfoxonium ylides can serve as a carbene source for the functionalization of carboxylic acids. researchgate.net This catalyst- and additive-free approach allows for the synthesis of α-acyloxy ketones from β-ketosulfoxonium ylides and carboxylic acids, showcasing a modern method for modifying the carboxylic acid moiety. researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

Achieving selectivity is a major goal in the synthesis of complex molecules. For derivatives of this compound, controlling the chemo-, regio-, and stereoselectivity is crucial for obtaining the desired isomer.

Late-stage functionalization of benzoic acids through directed iridium-catalyzed C-H amination demonstrates excellent regioselectivity, with functionalization occurring ortho to the carboxylic acid directing group. nih.gov This method is highly selective even when multiple ortho positions are available, as seen with substrates bearing fluorine or methoxy (B1213986) substituents. nih.gov

In the synthesis of unsymmetrical 3,4-diarylbutadiene sulfones via the Heck-Matsuda reaction, the subsequent Diels-Alder reactions of these compounds can proceed with regioselectivity when reacting with asymmetric dienophiles. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformations of 4 Benzenesulfonylbenzoic Acid

Elucidation of Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 4-Benzenesulfonylbenzoic acid, participating in a variety of transformations characteristic of aromatic acids. Its reactivity is influenced by the strong electron-withdrawing nature of the para-substituted benzenesulfonyl group.

The conversion of the carboxylic acid moiety of this compound into esters and amides is fundamental to the synthesis of its various derivatives. These transformations typically proceed via nucleophilic acyl substitution.

Esterification: The most common method for esterifying this compound is the Fischer esterification reaction. libretexts.org This process involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orglibretexts.org The mechanism, which is reversible, involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product. libretexts.org

The equilibrium of the Fischer esterification can be shifted toward the product side by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amidation: this compound can be converted to primary, secondary, or tertiary amides by reaction with ammonia, a primary amine, or a secondary amine, respectively. libretexts.org Direct reaction with an amine is generally unfavorable and requires high temperatures. More efficient methods involve the prior activation of the carboxylic acid. A common laboratory method is the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). libretexts.org The resulting 4-(phenylsulfonyl)benzoyl chloride is highly electrophilic and reacts readily with an amine to form the corresponding amide.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation directly from the carboxylic acid and an amine without the need for isolating the acid chloride. libretexts.org Recent advances have also focused on direct catalytic amidation methods that are more atom-economic and environmentally benign. mdpi.com For instance, formamide-catalyzed methods can transform carboxylic acids into amides using cyanuric chloride as a promoter, proceeding through a carboxylic acid chloride intermediate. nih.gov

Table 1: Common Conditions for Esterification and Amidation of Carboxylic Acids This table is interactive. Click on the headers to sort.

| Transformation | Reagents | Catalyst/Promoter | Key Features |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, HCl) | Reversible equilibrium reaction (Fischer Esterification). libretexts.orglibretexts.org |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (NH₃, RNH₂, R₂NH) | None needed for the second step | Highly efficient, two-step process. libretexts.org | | Amidation (Direct Coupling) | Amine (NH₃, RNH₂, R₂NH) | Coupling Agent (e.g., DCC) | Forms a stable byproduct (dicyclohexylurea). libretexts.org | | Amidation (Direct Catalytic) | Amine (NH₃, RNH₂, R₂NH) | Formamide / Cyanuric Chloride | Cost-effective and high-yield method. nih.gov |

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For aromatic carboxylic acids like benzoic acid and its derivatives, this process is generally difficult and requires harsh conditions, such as high temperatures. nist.govlibretexts.org

The thermal decarboxylation of this compound is not a facile process. A study on the decarboxylation of various benzoic acid systems under coal-liquefaction conditions (400 °C) showed that unactivated acids undergo very slow rates of decarboxylation. nist.gov The presence of the benzenesulfonyl group, a powerful electron-withdrawing group, does not significantly promote decarboxylation through the typical mechanisms that involve the formation of a carbanion intermediate, as the negative charge would be on an sp² hybridized carbon of the aromatic ring.

A common method for decarboxylating aromatic acids is by heating their sodium salts with soda lime (a mixture of calcium oxide and sodium hydroxide). libretexts.org In this reaction, the carboxylate salt is heated, and the -COONa group is replaced by a hydrogen atom, which would convert this compound into diphenyl sulfone. libretexts.org The reaction proceeds through the formation of a carbanion intermediate which is then protonated.

RCO₂Na + NaOH(s) → RH + Na₂CO₃(s)

While activating groups such as an ortho or para hydroxyl group can dramatically increase the rate of decarboxylation, the benzenesulfonyl group does not provide such activation. nist.gov Therefore, significant thermal energy is required to induce the cleavage of the C-C bond between the aromatic ring and the carboxyl group.

Reactivity of the Benzenesulfonyl Group in Diverse Chemical Environments

The benzenesulfonyl group is the other major functional component of the molecule, and its strong electronic effects dictate the reactivity of both aromatic rings.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The rate and regioselectivity of the reaction are governed by the substituents already present on the ring. wikipedia.orgnumberanalytics.com In this compound, both the carboxylic acid (-COOH) group and the benzenesulfonyl (-SO₂-Ph) group are electron-withdrawing and act as deactivating groups. numberanalytics.comminia.edu.eg

Ring A (with -COOH): The carboxylic acid group is a deactivating, meta-directing group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. numberanalytics.com Any substitution will be directed to the positions meta to the carboxyl group (positions 3 and 5).

Ring B (unsubstituted phenyl of the sulfonyl group): This ring is attached to the strongly electron-withdrawing sulfonyl group (-SO₂-). The sulfonyl group is also a powerful deactivating, meta-directing group. fiveable.meresearchgate.net Therefore, electrophilic attack on this ring will also be slow and will occur at the positions meta to the sulfonyl bridge.

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent Group | Ring Attached To | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -COOH | Benzoic acid ring | Electron-withdrawing | Deactivating | meta |

| -SO₂R | Both rings | Strongly electron-withdrawing | Strongly Deactivating | meta |

The sulfone group (-SO₂-) plays a critical role in defining the electronic landscape of the entire molecule. Its influence stems primarily from its powerful electron-withdrawing nature. fiveable.me

This electron withdrawal occurs through two main mechanisms:

Inductive Effect: The high electronegativity of the two oxygen atoms bonded to the sulfur atom creates a strong dipole, pulling electron density away from the sulfur and, consequently, from the attached aromatic rings through the sigma bonds. researchgate.netacs.org

Resonance Effect (pπ-dπ overlap): The sulfur atom in a sulfone can utilize its empty d-orbitals to accept electron density from the π-systems of the aromatic rings. This delocalization further reduces the electron density on the rings. researchgate.netacs.org

As a result of these effects, the sulfonyl group significantly reduces the electron density of both aromatic rings, making them less susceptible to electrophilic attack as previously discussed. Conversely, this electron-withdrawing character makes the protons on the aromatic rings more acidic and can stabilize negative charges in adjacent positions or on the rings, which is relevant in nucleophilic aromatic substitution reactions. numberanalytics.com For nucleophilic aromatic substitution (SNAr), the presence of a strong electron-withdrawing group like a sulfone is often a prerequisite for the reaction to occur, as it stabilizes the negatively charged Meisenheimer complex intermediate. numberanalytics.com

Catalytic Applications and Mechanistic Studies of this compound or its Derivatives

While this compound itself is not commonly reported as a catalyst, its structural motifs and derivatives are relevant in the field of catalysis, particularly in the synthesis of more complex molecules and materials.

Derivatives of this compound can be employed as building blocks for creating sophisticated catalytic systems. For example, the carboxylic acid functional group allows the molecule to be incorporated as a ligand (or "linker") in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures that have shown significant promise as heterogeneous catalysts for various organic transformations. rsc.org A bimetallic Cr-Mg-MOF, for instance, has been used as a support for phosphomolybdic acid to create a highly acidic catalyst for organic synthesis. rsc.org A linker derived from this compound could introduce specific electronic properties and functionalities into an MOF structure.

Furthermore, mechanistic studies of catalytic reactions often involve intermediates or catalysts with similar structural features. The principles governing the reactivity of this compound are applicable to understanding how related molecules function in catalytic cycles. For instance, in the palladium-catalyzed C-H olefination of aromatic compounds, the mechanism can be elucidated by studying the role of various ligands, some of which may contain sulfone or carboxylate functionalities. rsc.org

In the context of organocatalysis, derivatives of related structures are widely used. For example, cinchona alkaloid derivatives, which can be modified with various aromatic groups, are used as catalysts in asymmetric addition reactions. dovepress.com The electronic properties of the aromatic moiety, which could be a derivative of this compound, would be crucial for the catalyst's activity and enantioselectivity. The synthesis of benzimidazole (B57391) derivatives, a class of compounds with various applications, can be achieved through the catalytic condensation of o-phenylenediamines with carboxylic acids, including aromatic acids. semanticscholar.org

Brønsted Acid Catalysis Mediated by this compound Analogues

Brønsted-Lowry acid-base theory defines an acid as a proton (H⁺) donor. In Brønsted acid catalysis, the catalyst donates a proton to a substrate, which enhances the substrate's reactivity towards a subsequent chemical transformation. Arenesulfonic acids are known to be strong acids, often comparable in strength to mineral acids like sulfuric acid, making them effective Brønsted acid catalysts in numerous organic reactions such as esterifications, acetalizations, and condensation reactions. vulcanchem.comdnu.dp.uathieme-connect.de

The catalytic activity of this compound and its analogues is derived from their ability to readily donate a proton. The molecule possesses two acidic functional groups: a carboxylic acid group (-COOH) and a sulfonyl group (-SO₂-), which is part of the benzenesulfonyl moiety. The sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the carboxylic proton by stabilizing the resulting carboxylate conjugate base. Furthermore, related compounds that explicitly contain a sulfonic acid group (-SO₃H), such as p-toluenesulfonic acid or benzenesulfonic acid, are potent Brønsted catalysts. thieme-connect.de The pKa of benzenesulfonic acid in aqueous sulfuric acid has been estimated to be as low as -6.65, underscoring its exceptional acidity. researchgate.net

In reactions such as the esterification of a carboxylic acid with an alcohol, a Brønsted acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, thereby accelerating the rate of ester formation. Analogues of this compound, like p-toluenesulfonic acid, are frequently employed for this purpose. dnu.dp.ua

| Compound / Functional Group | Approximate pKa | Reference |

|---|---|---|

| Benzenesulfonic acid | -6.65 | researchgate.net |

| p-Toluenesulfonic acid | -2.8 | dnu.dp.uathieme-connect.de |

| Benzoic acid | 4.2 | |

| Acetic acid | 4.76 |

Lewis Acid Catalysis in Transformations Involving this compound

A Lewis acid is defined as a chemical species that can accept a pair of electrons from a Lewis base. libretexts.org While this compound is primarily recognized as a Brønsted acid (proton donor), its structure contains multiple sites that can act as Lewis bases. The lone pairs of electrons on the oxygen atoms of both the carbonyl group (C=O) and the sulfonyl group (SO₂) can be donated to a suitable Lewis acid. nih.gov

In transformations involving this compound, catalysis can be achieved by adding an external Lewis acid (e.g., AlCl₃, TiCl₄, SnCl₄). The Lewis acid coordinates to one of the oxygen atoms on the this compound molecule. nih.gov This interaction has a significant electronic effect:

Activation of the Carboxyl Group: When a Lewis acid coordinates to the carbonyl oxygen, it withdraws electron density, making the carbonyl carbon significantly more electrophilic and thus more reactive towards nucleophiles. mdpi.com

Activation of the Sulfonyl Group: Similarly, coordination to one of the sulfonyl oxygens enhances the electron-withdrawing nature of the entire benzenesulfonyl group, which can influence reactions at other parts of the molecule.

This principle is utilized in reactions like Friedel-Crafts aminoacylation, where Lewis acids are common catalysts. mdpi.com Therefore, in the context of Lewis acid catalysis, this compound typically functions as the substrate that is activated by the catalyst, rather than acting as the Lewis acid catalyst itself. This coordination forms a Lewis acid-base complex or adduct, a new, larger compound formed from the interaction, which then proceeds to react. libretexts.orgbeilstein-journals.org

| Lewis Basic Site (Electron Pair Donor) | Description | Example Interacting Lewis Acids |

|---|---|---|

| Carbonyl Oxygen (-C=O) | The oxygen of the carboxylic acid's carbonyl group possesses lone pairs. | AlCl₃, BF₃, TiCl₄, SnCl₄ |

| Hydroxyl Oxygen (-C-OH) | The hydroxyl oxygen of the carboxylic acid has available lone pairs. | AlCl₃, BF₃, TiCl₄, SnCl₄ |

| Sulfonyl Oxygens (-S(=O)₂) | The two oxygen atoms of the sulfonyl group each have lone pairs. | AlCl₃, BF₃, TiCl₄, SnCl₄ |

Homogeneous and Heterogeneous Catalytic Systems Featuring this compound Moieties

The utility of a catalyst is often defined by its phase relative to the reactants. This distinction gives rise to two primary types of catalytic systems: homogeneous and heterogeneous.

Homogeneous Catalysis In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. smolecule.com Due to its solubility in certain polar organic solvents, this compound and its analogues can function as homogeneous Brønsted acid catalysts. dnu.dp.uathieme-connect.de The primary advantage of homogeneous catalysis is the high accessibility of catalytic sites, which often leads to high reaction rates and selectivity because the catalyst and reactants are intimately mixed at a molecular level. However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can complicate purification and prevent catalyst recycling.

Heterogeneous Catalysis Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. smolecule.com Typically, a solid catalyst is used for reactions in a liquid or gas phase. This approach offers a major practical advantage: the catalyst can be easily separated from the reaction mixture by simple filtration, allowing for straightforward product purification and catalyst reuse. manchester.ac.uk

Moieties of this compound can be incorporated into heterogeneous systems by immobilizing them onto a solid support. This process, often called heterogenization, combines the high reactivity of the molecular catalyst with the practical benefits of a solid catalyst. Common methods include:

Grafting onto Polymers: The molecule can be chemically bonded to a polymer backbone, such as polystyrene, creating a functionalized resin.

Immobilization on Inorganic Oxides: Supports like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) can be functionalized with the sulfonylbenzoic acid group.

Incorporation into Metal-Organic Frameworks (MOFs): Benzenesulfonic acid has been successfully grafted onto the linkers of MOFs like UIO-66, creating a highly stable and reusable solid Brønsted acid catalyst. manchester.ac.uk

These heterogeneous catalysts featuring sulfonyl acid moieties are valuable for a range of industrial processes, promoting sustainability by reducing waste and enabling continuous flow reactions.

Kinetic and Thermodynamic Profiling of this compound Reactions

Understanding the rate and energy changes of a chemical reaction is fundamental to its optimization and control. Kinetic and thermodynamic profiling provides this crucial information.

Kinetic Profiling Kinetic studies measure the rate at which a reaction proceeds. For a reaction involving this compound, either as a reactant or a catalyst, kinetic profiling involves monitoring the concentration of reactants and products over time. This is typically achieved using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The data obtained are used to determine the reaction order with respect to each component and to calculate the rate constant (k). A study on the esterification of benzoic acid with 1-butyl alcohol, catalyzed by the analogue p-toluenesulfonic acid, found the reaction to be first-order with respect to benzoic acid. dnu.dp.ua

Thermodynamic Profiling Thermodynamic profiling examines the energy changes that occur during a reaction. By conducting the reaction at various temperatures, an Arrhenius plot (ln(k) versus 1/T) can be constructed. From the slope and intercept of this plot, key activation parameters are determined:

Activation Energy (Ea): The minimum energy required for the reaction to occur.

Pre-exponential Factor (A): Related to the frequency of molecular collisions with the correct orientation.

These parameters are essential for understanding the reaction mechanism and predicting how the reaction rate will change with temperature. For the esterification of benzoic acid, the activation energies for the forward and reverse reactions were calculated as 58.40 and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua Further analysis can yield other thermodynamic quantities such as the change in enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which provide deeper insight into the structure and energetics of the transition state. researchgate.netsemanticscholar.org

| Parameter | Value | Description |

|---|---|---|

| Kinetic Parameters | ||

| Reaction Order (w.r.t. Benzoic Acid) | 1 | Indicates the reaction rate is directly proportional to the concentration of benzoic acid. |

| Forward Rate Constant (k_f) at 377.3 K | 1.53 x 10⁻⁴ L·mol⁻¹·s⁻¹ | Quantifies the rate of the forward reaction (esterification). |

| Reverse Rate Constant (k_r) at 377.3 K | 0.34 x 10⁻⁴ L·mol⁻¹·s⁻¹ | Quantifies the rate of the reverse reaction (hydrolysis). |

| Equilibrium Constant (K_eq) at 377.3 K | 4.50 | Ratio of forward to reverse rate constants (k_f / k_r), indicating the position of equilibrium. |

| Thermodynamic Parameters | ||

| Activation Energy (Ea) - Forward | 58.40 kJ·mol⁻¹ | The energy barrier for the esterification reaction. |

| Activation Energy (Ea) - Reverse | 57.70 kJ·mol⁻¹ | The energy barrier for the hydrolysis of the ester. |

| Reaction Enthalpy (ΔH) | +0.70 kJ·mol⁻¹ | The net thermal effect of the reaction (Ea_f - Ea_r); slightly endothermic. |

Advanced Spectroscopic and Spectrometric Characterization of 4 Benzenesulfonylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of 4-Benzenesulfonylbenzoic acid by providing detailed information about the chemical environment of each nucleus.

Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, typically recorded in solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), reveal a set of distinct signals corresponding to the different aromatic protons and carbons in the molecule. rsc.org The electron-withdrawing nature of the sulfonyl (-SO₂-) and carboxylic acid (-COOH) groups significantly influences the chemical shifts of the adjacent nuclei.

The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.5 and 8.5 ppm. The protons on the benzoic acid ring (labeled H-2', H-3', H-5', H-6') and the benzenesulfonyl ring (labeled H-2, H-3, H-4, H-5, H-6) will exhibit characteristic splitting patterns (e.g., doublets and triplets) due to spin-spin coupling with neighboring protons. The acidic proton of the carboxylic acid group will appear as a broad singlet at a much lower field, often above 10 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-175 ppm. docbrown.info The aromatic carbons will resonate in the region of 125-145 ppm. The carbons directly attached to the sulfonyl group and the carboxylic acid group will be deshielded and appear at a lower field compared to the other aromatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | ~8.2 | ~130 | d | ~8.0 |

| H-3', H-5' | ~8.0 | ~128 | d | ~8.0 |

| H-2, H-6 | ~7.9 | ~127 | d | ~7.5 |

| H-3, H-5 | ~7.6 | ~129 | t | ~7.5 |

| H-4 | ~7.7 | ~134 | t | ~7.5 |

| COOH | >10 | - | s | - |

| C-1' | - | ~133 | - | - |

| C-4' | - | ~145 | - | - |

| C-1 | - | ~140 | - | - |

| C=O | - | ~167 | - | - |

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.

Elucidation of Molecular Conformation and Dynamics using 2D NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in the definitive assignment of the ¹H and ¹³C spectra and provide insights into the molecular conformation.

COSY: A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-coupled, confirming the connectivity of protons within each aromatic ring. For instance, correlations would be observed between H-2' and H-3' on the benzoic acid ring.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom to its attached proton(s).

These 2D NMR experiments can also provide clues about the preferred conformation of the molecule in solution, such as the relative orientation of the two aromatic rings.

Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of this compound in the solid state. nih.govnih.gov Unlike solution-state NMR, ssNMR can differentiate between different crystalline forms, or polymorphs, of a compound. nih.gov Polymorphs can exhibit different physical properties, and their characterization is crucial in the pharmaceutical industry.

By analyzing the chemical shifts and line shapes in ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR spectra, different packing arrangements and intermolecular interactions in various polymorphs can be identified. dur.ac.uk Furthermore, ssNMR can be used to probe the hydrogen bonding network in the crystal lattice, particularly the dimerization of the carboxylic acid groups. dur.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. rsc.org These techniques are particularly sensitive to the presence of specific functional groups and intermolecular interactions like hydrogen bonding. nih.govmdpi.com

Characteristic Functional Group Vibrations and Hydrogen Bonding Networks

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its functional groups:

Carboxylic Acid Group:

O-H Stretch: A broad and intense absorption band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong absorption band around 1700 cm⁻¹ in the IR spectrum corresponds to the carbonyl stretching vibration. The position of this band is sensitive to the extent of hydrogen bonding. mdpi.com

Sulfonyl Group:

Asymmetric S=O Stretch: A strong band in the IR spectrum, typically around 1350-1300 cm⁻¹.

Symmetric S=O Stretch: A strong band in the IR spectrum, usually in the range of 1160-1120 cm⁻¹.

Aromatic Rings:

C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

C=C Stretch: Several bands of varying intensity in the 1600-1450 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the vibrations of the non-polar parts of the molecule, such as the aromatic ring C-C stretching modes. researchgate.net The presence and nature of hydrogen bonds significantly influence the vibrational frequencies, particularly those of the carboxylic acid group. mdpi.comresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 | Strong, Broad | Weak |

| Carboxylic Acid | C=O stretch | ~1700 | Strong | Medium |

| Sulfonyl | Asymmetric S=O stretch | ~1320 | Strong | Medium |

| Sulfonyl | Symmetric S=O stretch | ~1140 | Strong | Strong |

| Aromatic | C-H stretch | >3000 | Medium | Medium |

| Aromatic | C=C stretch | 1450-1600 | Medium-Strong | Strong |

Polymorphic and Solvate Characterization

Subtle differences in the crystal packing and intermolecular interactions of different polymorphs or solvates of this compound can be detected by IR and Raman spectroscopy. researchgate.net Variations in the positions and splitting of the vibrational bands, particularly those of the carbonyl and sulfonyl groups, can be used to distinguish between different solid forms. For example, the C=O stretching frequency can shift depending on the strength and geometry of the hydrogen bonds in different polymorphs. This makes vibrational spectroscopy a rapid and non-destructive method for screening and identifying different solid-state forms of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy ground states to higher energy excited states. libretexts.org For organic molecules, these transitions primarily involve σ, π, and non-bonding (n) electrons. shu.ac.uk

Analysis of Electronic Transitions and Chromophores

The structure of this compound contains several chromophores—functional groups responsible for absorbing UV-Vis radiation. libretexts.org These include the two phenyl rings, the carbonyl group (C=O) of the carboxylic acid, and the sulfonyl group (SO₂). The primary electronic transitions observed for this molecule are π → π* and n → π*. uzh.ch

The benzene (B151609) rings are major chromophores, exhibiting intense absorption bands corresponding to π → π* transitions. The presence of the sulfonyl and carboxyl substituents on the phenyl rings modifies the energy levels of the molecular orbitals. These substituents can cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. The π → π* transitions, which are typically strong, result in high molar absorptivity values. shu.ac.uk The non-bonding electrons on the oxygen atoms of the carbonyl and sulfonyl groups can undergo n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.ukuzh.ch

Table 1: Plausible Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Phenyl rings, Carbonyl group | 200-300 nm | High |

Solvent Effects on Absorption and Emission Characteristics

The solvent environment can significantly influence a molecule's absorption spectrum by interacting with the solute's ground and excited states. youtube.comresearchgate.net This phenomenon, known as solvatochromism, can lead to shifts in the position of absorption bands. sciencepublishinggroup.com The polarity of the solvent is a key factor in determining the extent of these shifts. youtube.com

For this compound, the following effects are anticipated:

π → π Transitions:* In the case of π → π* transitions, the excited state is often more polar than the ground state. Increasing the polarity of the solvent will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap for the transition, resulting in a shift to longer wavelengths, known as a bathochromic or red shift. shu.ac.uklibretexts.org

n → π Transitions:* For n → π* transitions, the ground state is typically more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons. libretexts.org This increased stabilization of the ground state widens the energy gap to the excited state. Consequently, an increase in solvent polarity leads to a shift to shorter wavelengths, termed a hypsochromic or blue shift. shu.ac.uklibretexts.org

Therefore, when analyzing the UV-Vis spectrum of this compound in solvents of varying polarity, a bathochromic shift for the high-intensity π → π* bands and a hypsochromic shift for the low-intensity n → π* bands would be expected. sciencepublishinggroup.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov The theoretical exact mass of the neutral molecule this compound (C₁₃H₁₀O₄S) is calculated using the masses of the most abundant isotopes of its constituent elements.

Table 2: Exact Mass Calculation for this compound

| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | | | 262.030011 |

HRMS analysis can confirm this exact mass with high precision (typically within 5 ppm), which serves as strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion, [M]+• or protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.net The analysis of the resulting product ions provides detailed structural information. mdpi.com For this compound, fragmentation is expected to occur at the sulfonyl and carboxyl moieties.

Key fragmentation pathways may include:

Cleavage of the C-S bonds, leading to the loss of the phenylsulfonyl group or the carboxyphenyl group.

Loss of sulfur dioxide (SO₂).

Decarboxylation (loss of CO₂) from the benzoic acid moiety.

Loss of the carboxyl group (COOH).

Table 3: Predicted MS/MS Fragments of this compound (Precursor ion [M+H]⁺, m/z 263.0378)

| m/z of Fragment | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |

|---|---|---|

| 245.0272 | H₂O | Ion resulting from loss of water |

| 218.0323 | COOH | [C₁₂H₁₀O₂S]⁺ |

| 199.0218 | SO₂ | Biphenyl-4-carboxylic acid ion |

| 141.0262 | C₆H₅SO₂ | Benzoic acid fragment ion |

| 121.0289 | C₇H₅O₂S | Phenylsulfone fragment ion |

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of related structures, such as other substituted benzoic acids, reveals common structural motifs. researchgate.netnih.gov It is highly characteristic for carboxylic acids in the solid state to form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxyl groups. researchgate.netnih.gov This R²₂(8) graph set motif is a robust and predictable feature.

The molecule itself is not planar. The two phenyl rings are twisted relative to each other, and the dihedral angle between the mean planes of the rings is a key structural parameter. In the crystal structure of the related compound 4-(4-Bromobenzenesulfonamido)benzoic acid, the two aromatic rings are inclined at a significant angle to one another. researchgate.net A similar non-planar conformation is expected for this compound due to the geometry of the sulfonyl linker.

X-ray powder diffraction (XRPD) serves as a valuable tool for the routine characterization of polycrystalline materials. units.it The technique provides a unique "fingerprint" for a specific crystalline phase, which is useful for identification, polymorph screening, and quality control. units.it The powder pattern consists of a series of diffraction peaks at specific angles (2θ), where each peak corresponds to a set of lattice planes according to Bragg's Law. units.it While single-crystal analysis provides the complete structure, XRPD is essential for analyzing bulk powder samples, which is the form in which most drug substances are produced. units.it

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Determination of Crystal Structure and Intermolecular Interactions

Analysis of the crystal structure would reveal the critical intermolecular interactions that govern the packing of molecules in the solid state. For this compound, these interactions are expected to be primarily:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is anticipated that molecules of this compound would form robust hydrogen-bonded dimers, a common and highly stable motif for carboxylic acids. This interaction involves two molecules linked by two hydrogen bonds between their carboxyl groups, forming a characteristic R²₂(8) ring motif.

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen donors on the aromatic rings and oxygen acceptors (either from the sulfonyl or carboxyl groups) are also expected to play a significant role in stabilizing the three-dimensional crystal packing.

The interplay of these interactions dictates the crystal's properties, including its melting point, density, and solubility. A complete crystallographic study would quantify the distances and angles of these bonds, providing a comprehensive understanding of the supramolecular assembly.

Table 1: Expected Crystallographic and Interaction Data from SCXRD Analysis

| Parameter | Information Yielded | Expected Finding for this compound |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Data not available in surveyed literature. |

| Space Group | The specific symmetry elements of the crystal. | Data not available in surveyed literature. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating crystal lattice unit. | Data not available in surveyed literature. |

| Hydrogen Bond Geometry | Distances and angles of O-H···O and C-H···O interactions. | Strong O-H···O hydrogen bonds forming carboxylic acid dimers. |

| Dihedral Angle | The twist angle between the two aromatic rings. | A non-planar conformation is expected. |

Co-crystal and Salt Formation Studies with this compound

The modification of solid-state properties of a molecule can be achieved through crystal engineering, primarily via the formation of salts or co-crystals. This compound possesses a carboxylic acid group, making it an ideal candidate for forming both multi-component salts and co-crystals.

Salt Formation: As a Brønsted-Lowry acid, this compound can react with a suitable base (e.g., an amine-containing molecule) to form a salt. This involves the transfer of a proton from the carboxylic acid to the basic co-former, resulting in an ionic pair (carboxylate and a protonated base) held together by strong electrostatic interactions.

Co-crystal Formation: Alternatively, it can form co-crystals by combining with a neutral "co-former" molecule through non-covalent interactions. mdpi.com The key interaction would likely be hydrogen bonding between the carboxylic acid group of this compound and a complementary functional group on the co-former, such as a pyridine nitrogen or an amide. Unlike salt formation, no proton transfer occurs. mdpi.com

The formation of either a salt or a co-crystal can significantly alter physicochemical properties such as solubility, dissolution rate, and stability without changing the covalent structure of the parent molecule. nih.gov Experimental screening for these forms typically involves techniques like slurry crystallization, solvent evaporation, or grinding, followed by characterization using methods such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the creation of a new crystalline phase. humanjournals.com

While the principles of co-crystallization are well-established, specific studies detailing the formation of co-crystals or salts with this compound are not prominent in the available scientific literature.

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Purity and Impurity Profiling

Hyphenated analytical techniques are essential for determining the purity and identifying potential impurities in pharmaceutical ingredients and their intermediates. ajrconline.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose, combining the separation capabilities of chromatography with the detection and identification power of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of this compound due to its polarity and thermal characteristics.

Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) would be the method of choice, using a C18 column to separate the main compound from any related impurities. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic acid to control ionization) and an organic solvent such as acetonitrile or methanol.

Detection and Identification: Mass spectrometry, often with an electrospray ionization (ESI) source, would detect the separated compounds. In negative ion mode, this compound would be expected to be detected as the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of the elemental composition of the parent compound and any impurities. Tandem MS (MS/MS) could be used to fragment the [M-H]⁻ ion to obtain structural information for unequivocal identification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its low volatility and the thermal lability of the carboxylic acid group. However, analysis is possible through derivatization. nih.gov The carboxylic acid can be converted into a more volatile ester (e.g., a methyl or trimethylsilyl ester). nih.gov This derivatized sample can then be analyzed by GC-MS to separate and identify volatile impurities.

No specific, validated LC-MS or GC-MS methods for the dedicated impurity profiling of this compound were found in the reviewed literature. However, the principles outlined below would form the basis of such an analysis.

Table 2: General Approach for Hyphenated Technique Analysis

| Technique | Methodology | Expected Results for this compound |

|---|---|---|

| LC-MS | Reversed-phase HPLC with ESI-MS detection (negative ion mode). | Separation of polar impurities; detection of [M-H]⁻ ion; structural elucidation of impurities via MS/MS fragmentation. |

| GC-MS | Derivatization (e.g., esterification) followed by GC separation and Electron Ionization (EI) MS detection. | Separation of volatile and non-polar impurities; identification based on fragmentation patterns and library matching. |

Computational Chemistry and Molecular Modeling of 4 Benzenesulfonylbenzoic Acid

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable for the detailed study of molecular systems. DFT offers a favorable balance between computational cost and accuracy, making it a popular choice for examining the properties of medium-sized organic molecules like 4-Benzenesulfonylbenzoic acid. These methods are instrumental in predicting molecular geometries, understanding electronic structures, calculating spectroscopic parameters, and elucidating reaction pathways.

The foundational step in the computational study of any molecule is the optimization of its geometry to find the lowest energy conformation. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculated parameters can then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. For analogous substituted benzoic acids, DFT has been shown to provide geometric parameters that are in good agreement with experimental values.

The electronic structure of this compound, which governs its reactivity and spectroscopic properties, can also be thoroughly investigated using DFT. Key electronic properties that can be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C-S Bond Length (Å) | 1.77 |

| S=O Bond Length (Å) | 1.45 |

| C=O (Carboxyl) Bond Length (Å) | 1.22 |

| C-O (Carboxyl) Bond Length (Å) | 1.35 |

| Dihedral Angle (Phenyl-SO2) (°) | 85.0 |

| Dihedral Angle (Phenyl-COOH) (°) | 20.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type. Actual values would require a specific computational study.

A significant advantage of quantum chemical calculations is their ability to predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts can be derived nih.gov. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of peaks in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with the experimental FT-IR spectrum to assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations researchgate.netnih.gov.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules nih.govrsc.org. By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths. This information is crucial for understanding the photophysical properties of the molecule and for interpreting its UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) - COOH | 12.5 |

| ¹³C NMR | Chemical Shift (δ, ppm) - C=O | 168.0 |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | 1720 |

| IR | Vibrational Frequency (cm⁻¹) - SO₂ asym. stretch | 1350 |

| UV-Vis | Absorption Maximum (λmax, nm) | 250 |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations for a molecule of this type. Actual values would require a specific computational study.

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. For reactions involving this compound, computational methods can be used to map out the potential energy surface, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The activation energy barrier for a reaction can be determined from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction's feasibility.

For instance, in studies of related compounds like benzenesulfonyl azides, DFT has been employed to explore the reaction pathways of cycloaddition reactions, helping to determine whether the reaction proceeds through a concerted or a stepwise mechanism nih.gov. Similarly, the reaction of benzoic acid with various radicals has been investigated computationally to understand its degradation pathways in the atmosphere researchgate.netnih.gov. Such studies provide invaluable insights into the reactivity of the molecule and can guide the design of new synthetic routes or predict the environmental fate of the compound.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods are excellent for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of larger systems and for studying dynamic processes that occur over longer timescales. MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the investigation of phenomena such as conformational changes, solvent effects, and self-assembly.

The conformation of a flexible molecule like this compound can be significantly influenced by its environment, particularly the solvent in which it is dissolved. MD simulations can be used to explore the conformational landscape of the molecule in different solvents, identifying the most stable conformations and the energy barriers between them. By explicitly including solvent molecules in the simulation, it is possible to study the specific interactions between the solute and the solvent, such as hydrogen bonding, and to understand how these interactions affect the molecule's structure and properties. For example, MD simulations have been used to study the effect of different solvents on the crystal growth of benzoic acid, revealing how solvent-solute interactions can influence the final crystal morphology rsc.orgresearchgate.net.

Molecular Docking and Drug-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. The insights gained from docking studies can elucidate potential mechanisms of action and guide the design of more potent and selective analogs.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on structurally related benzoic acid and benzenesulfonamide (B165840) derivatives. These studies reveal common protein targets and interaction patterns that are likely relevant to this compound.

For instance, derivatives of benzoic acid have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation nih.gov. Docking studies of these derivatives into the COX-2 active site often show that the carboxylic acid moiety forms crucial hydrogen bonds with key amino acid residues like arginine and tyrosine at the catalytic site. Similarly, the benzenesulfonamide scaffold is a well-known pharmacophore that targets carbonic anhydrases, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.

Given the hybrid structure of this compound, it is plausible to predict its interaction with a range of biological targets. The benzoic acid portion could anchor the molecule within a binding site through hydrogen bonding, while the benzenesulfonyl group could engage in various interactions, including hydrophobic and pi-stacking interactions with aromatic residues.

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Protein Target: A protein of interest, for example, a carbonic anhydrase or a cyclooxygenase enzyme, would be selected, and its crystal structure obtained from a repository like the Protein Data Bank (PDB). The protein structure would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Docking Simulation: A docking algorithm would be used to systematically sample different orientations and conformations of the ligand within the protein's active site.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be visually inspected to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the protein.

The prediction of drug-target interactions extends beyond single-target docking to include virtual screening of large compound libraries against various targets and the use of machine learning models to predict potential interactions based on the chemical structure of the ligand and the properties of the target nih.govarxiv.org.

Table 1: Potential Protein Targets for this compound and Key Interacting Residues based on Analogous Compounds

| Target Protein Family | Key Interacting Residues (Hypothetical) | Type of Interaction | Structural Moiety Involved |

| Carbonic Anhydrases | His, Thr, Zn²⁺ | Coordination, Hydrogen Bonding | Benzenesulfonyl group |

| Cyclooxygenases (COX) | Arg, Tyr, Ser | Hydrogen Bonding, Hydrophobic | Benzoic acid and Phenyl rings |

| Aldose Reductase | Tyr, His, Trp | Hydrogen Bonding, Pi-stacking | Benzoic acid and Phenyl rings |

| Trans-sialidase | Arg, Tyr, Trp | Hydrogen Bonding, Hydrophobic | Benzoic acid and Phenyl rings |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity jocpr.com. By identifying the physicochemical properties, or descriptors, that are most influential in determining a compound's activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of molecules with enhanced biological effects researchgate.net.

For this compound and its derivatives, QSAR studies can be instrumental in understanding how modifications to its chemical structure affect a particular biological property, such as enzyme inhibition or antimicrobial activity. A typical QSAR study involves a dataset of compounds with known activities and a set of calculated molecular descriptors for each compound.

The process of building a QSAR model generally includes:

Data Set Preparation: A series of congeners of this compound with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques, including cross-validation and the use of an external test set of compounds.

Table 2: Examples of Molecular Descriptors Relevant for QSAR Studies of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Property Represented | Potential Impact on Activity |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of substituents | Influences binding interactions and reactivity |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity | Affects membrane permeability and hydrophobic interactions with the target |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Influences the fit of the molecule within a binding pocket |

| Topological | Wiener Index | Molecular branching and size | Relates to the overall shape and compactness of the molecule |

| Quantum Chemical | HOMO/LUMO Energies | Electron donor/acceptor capabilities | Relates to the molecule's reactivity and ability to form charge-transfer complexes |

A well-validated QSAR model for this compound analogs could be a powerful tool for predicting the biological activity of novel derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Cheminformatics and Data Mining Approaches for this compound Research

Cheminformatics and data mining are powerful computational disciplines that involve the use of computer and informational techniques to a wide range of problems in the field of chemistry. For research involving this compound, these approaches can be used to analyze large datasets of chemical information to identify trends, patterns, and relationships that might not be apparent from individual experiments.

Cheminformatics tools can be applied to manage, analyze, and visualize chemical data related to this compound and its analogs. This includes: